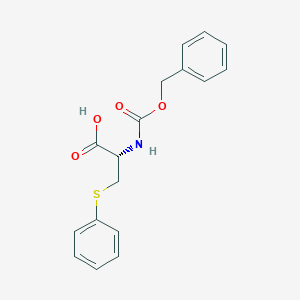
(S)-2-(Benzyloxycarbonylamino)-3-(phenylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for N-Carbobenzyloxy-3-phenylthio-L-alanine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbobenzyloxy-3-phenylthio-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbobenzyloxy group can be removed through hydrogenation.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbobenzyloxy group results in the formation of free amines .
Applications De Recherche Scientifique
N-Carbobenzyloxy-3-phenylthio-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of N-Carbobenzyloxy-3-phenylthio-L-alanine involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amino group, allowing selective reactions at other positions. The phenylthio group can participate in various chemical transformations, making the compound versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbobenzyloxy-L-alanine: Lacks the phenylthio group, making it less versatile in certain reactions.
3-Phenylthio-L-alanine: Lacks the carbobenzyloxy protection, making it more reactive but less selective.
Uniqueness
N-Carbobenzyloxy-3-phenylthio-L-alanine is unique due to the presence of both the carbobenzyloxy and phenylthio groups. This combination allows for selective reactions and makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C17H17NO4S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
Clé InChI |
ISBOGFMUFMJWEP-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


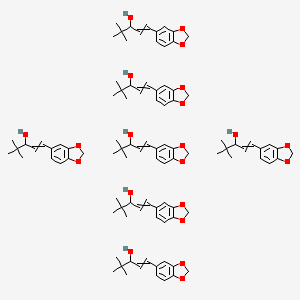

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)

![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
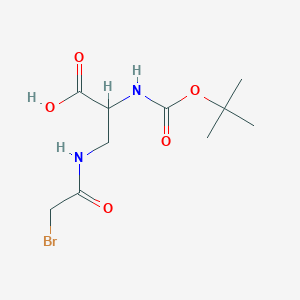
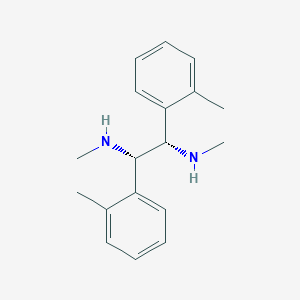
![4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389709.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
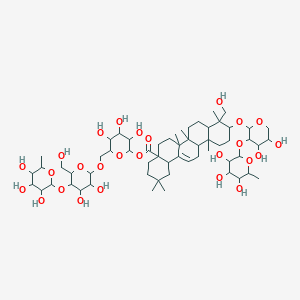
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)](/img/structure/B13389734.png)
![[2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13389737.png)
